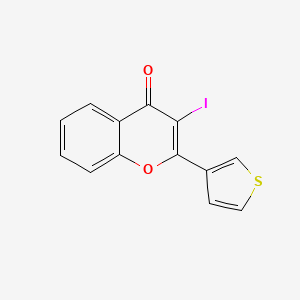

3-Iodo-2-thiophen-3-yl-chromen-4-one

Description

Significance of Chromen-4-one Scaffolds in Medicinal Chemistry and Chemical Biology

The chromen-4-one, or chromone (B188151), core is a benzo-γ-pyrone ring system that is ubiquitous in nature, particularly in plants. nih.govacs.org This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, a term describing molecular frameworks that are capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities. nih.govacs.org The versatility and drug-like properties of the chromone nucleus have made it a valuable template for the design and development of novel therapeutic agents. acs.orgresearchgate.net Its rigid, planar structure provides a foundation for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.

The chromone skeleton is a constituent of numerous natural and synthetic compounds that exhibit a broad spectrum of biological effects. researchgate.net These activities span from anti-inflammatory and antioxidant to anticancer and antiviral properties, underscoring the scaffold's therapeutic potential. nih.govnih.govresearchgate.net The specific biological activity is often dictated by the nature and position of substituents on the chromone ring system.

Below is an interactive table detailing several biologically active chromone derivatives and their associated activities.

| Compound Name | Class | Biological Activity |

| Khellin | Natural Product | Vasodilator, Antispasmodic |

| Cromolyn Sodium | Synthetic | Mast cell stabilizer, Anti-asthmatic |

| Flavoxate | Synthetic | Smooth muscle relaxant, Anticholinergic |

| Genistein | Flavonoid (Isoflavone) | Phytoestrogen, Tyrosine kinase inhibitor, Anticancer |

| Quercetin | Flavonoid (Flavonol) | Antioxidant, Anti-inflammatory, Antiviral |

| Eupatilin | Flavonoid (Flavone) | Anti-inflammatory, Anti-allergic, Gastroprotective |

| Apigenin | Flavonoid (Flavone) | Anxiolytic, Anti-inflammatory, Anticancer |

| TAM16 | Synthetic Derivative | Antitubercular agent targeting polyketide synthase 13 nih.gov |

This table provides a selection of well-known chromone derivatives to illustrate the scaffold's versatility.

Halogenation is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Iodine, in particular, offers unique characteristics. Its large atomic size and ability to form potent halogen bonds—a type of non-covalent interaction—can lead to enhanced binding affinity and selectivity for biological targets.

In the context of chromones, iodination, especially at the C3 position, creates a valuable synthetic handle. researchgate.net The carbon-iodine bond is relatively weak, making 3-iodochromones versatile intermediates for further functionalization through various cross-coupling reactions. researchgate.net This allows for the synthesis of a diverse library of 2,3-disubstituted chromones. From a biological standpoint, the introduction of iodine can significantly alter a molecule's activity profile by modifying its electronic properties and steric profile, potentially leading to novel or enhanced pharmacological effects.

Importance of Thiophene (B33073) Heterocycles in Drug Discovery and Functional Materials

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. rroij.comderpharmachemica.com It is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute a benzene ring in a drug molecule without significant loss of biological activity, while potentially improving properties such as metabolic profile and solubility. rroij.com Thiophenes are key components in a vast number of pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs). clinicalresearchnewsonline.comingentaconnect.com

The thiophene nucleus is present in numerous approved drugs with a wide array of therapeutic applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. clinicalresearchnewsonline.comingentaconnect.comrsc.org Its prevalence stems from its chemical stability and the ease with which it can be functionalized, allowing for the creation of diverse molecular architectures. derpharmachemica.comnih.gov The sulfur atom in the ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to drug-receptor binding. Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, such as antimicrobial, antioxidant, and antimitotic effects. ingentaconnect.commdpi.comencyclopedia.pub

Rationale for Research on 3-Iodo-2-thiophen-3-yl-chromen-4-one as a Multifunctional Chemical Entity

The scientific rationale for investigating 3-Iodo-2-thiophen-3-yl-chromen-4-one is rooted in the principles of medicinal chemistry, specifically the strategy of molecular hybridization. This approach involves combining distinct pharmacophores (structural units responsible for biological activity) to create a new molecule with potentially synergistic or novel properties.

This specific compound integrates three key structural features:

The Chromen-4-one Scaffold : A proven "privileged" structure known for its broad biological relevance and favorable drug-like properties. nih.govacs.org

The Thiophene Ring : A versatile heterocycle and benzene bioisostere, frequently incorporated into successful therapeutic agents to enhance activity and modulate physicochemical properties. derpharmachemica.comrsc.org The attachment of a thiophene ring at the 2-position of the chromone core has been explored for developing compounds with antioxidant and anticancer potential. researchgate.net

The Iodine Substituent : Positioned at the C3-position, the iodine atom serves a dual purpose. It can act as a modulator of biological activity through steric and electronic effects, including halogen bonding. Concurrently, it functions as a versatile synthetic intermediate, allowing for further chemical modifications to explore structure-activity relationships (SAR). researchgate.net

Therefore, the investigation of 3-Iodo-2-thiophen-3-yl-chromen-4-one is driven by the hypothesis that the unique combination of these three components will yield a multifunctional chemical entity. Research into this molecule could lead to the discovery of novel biological activities or provide a valuable platform for the synthesis of more complex derivatives with tailored therapeutic or material science applications.

Properties

Molecular Formula |

C13H7IO2S |

|---|---|

Molecular Weight |

354.16 g/mol |

IUPAC Name |

3-iodo-2-thiophen-3-ylchromen-4-one |

InChI |

InChI=1S/C13H7IO2S/c14-11-12(15)9-3-1-2-4-10(9)16-13(11)8-5-6-17-7-8/h1-7H |

InChI Key |

GPFXFGIZWQGFOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CSC=C3)I |

Origin of Product |

United States |

Iii. Chemical Reactivity and Derivatization Pathways of 3 Iodo 2 Thiophen 3 Yl Chromen 4 One

Palladium-Catalyzed Cross-Coupling Reactions at the 3-Iodo Position

Palladium-catalyzed reactions are paramount in modern organic synthesis for their ability to form C-C bonds under mild conditions with high functional group tolerance. core.ac.uk The electron-deficient nature of the chromen-4-one ring system enhances the reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. uwindsor.ca

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. semanticscholar.org This reaction is highly valued for its mild conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts. mdpi.com For 3-Iodo-2-thiophen-3-yl-chromen-4-one, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. semanticscholar.orgmdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-2-(thiophen-3-yl)chromen-4-one |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(Pyridin-3-yl)-2-(thiophen-3-yl)chromen-4-one |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.orgorganic-chemistry.org This method provides a reliable pathway to introduce alkyl, vinyl, aryl, and heterocyclic moieties at the 3-position of the chromenone scaffold. The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Despite its utility, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.org

Table 2: Representative Stille Coupling Reactions

| Coupling Partner | Catalyst System | Additive | Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | 3-Vinyl-2-(thiophen-3-yl)chromen-4-one |

| Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | 3-Phenyl-2-(thiophen-3-yl)chromen-4-one |

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. synarchive.comjk-sci.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com It is the most common method for synthesizing arylalkynes. Applying this reaction to 3-Iodo-2-thiophen-3-yl-chromen-4-one allows for the facile introduction of alkynyl substituents, which are valuable precursors for further synthetic transformations. youtube.comresearchgate.net The reaction tolerates a wide array of functional groups on the alkyne coupling partner. jk-sci.com

Table 3: Examples of Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(Phenylethynyl)-2-(thiophen-3-yl)chromen-4-one |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 3-((Trimethylsilyl)ethynyl)-2-(thiophen-3-yl)chromen-4-one |

Direct (hetero)arylation represents a more atom-economical approach by forming C-C bonds directly from C-H bonds, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. researchgate.net In this context, 3-Iodo-2-thiophen-3-yl-chromen-4-one can act as the aryl halide partner, coupling with heteroarenes via palladium-catalyzed C-H activation. researchgate.net This strategy circumvents the need to prepare organometallic reagents of the coupling partner, reducing synthetic steps and waste. dmaiti.comnih.gov The reaction typically requires a palladium catalyst and a base, and often a ligand to facilitate the C-H activation step. researchgate.net

Functional Group Transformations of the Iodide Moiety

Beyond cross-coupling, the iodide moiety itself can be transformed into other functional groups. These transformations expand the synthetic possibilities, allowing for the introduction of diverse functionalities that may not be accessible through direct coupling methods. organic-chemistry.orgresearchgate.net For instance, the vinyl iodide can potentially undergo reactions such as lithium-halogen exchange to form an organolithium species, which can then be trapped with various electrophiles. Other potential transformations include reduction to the corresponding C-H bond or conversion to other halides. organic-chemistry.org

Reactivity of the Chromen-4-one Ring System Towards Further Chemical Modification

The chromen-4-one (chromone) ring is a privileged scaffold in medicinal chemistry and is susceptible to further chemical modification. nih.gov The electron-withdrawing nature of the carbonyl group deactivates the A-ring (the benzene (B151609) ring) towards electrophilic aromatic substitution, but reactions can still occur under forcing conditions, often directed to the 5- and 7-positions. The carbonyl group itself can undergo typical ketone chemistry, such as reduction or addition of organometallic reagents. Furthermore, the pyrone ring can be opened under strongly basic or acidic conditions, leading to ring-transformed products. nih.gov These reactions, when applied to derivatives of 3-Iodo-2-thiophen-3-yl-chromen-4-one, can generate a wide array of structurally complex molecules.

Stability and Degradation Pathways in Various Chemical Environments

The stability of "3-Iodo-2-thiophen-3-yl-chromen-4-one" is a critical aspect influencing its potential applications and environmental fate. The molecule's structure, featuring a chromen-4-one core, a thiophene (B33073) ring, and a carbon-iodine bond, presents several reactive sites susceptible to degradation under different chemical conditions. While specific experimental data on the stability of this particular compound is limited in publicly available literature, its degradation pathways can be inferred from the known reactivity of its constituent functional groups. The stability is generally influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Acidic Conditions:

Under acidic conditions, the chromen-4-one ring is generally stable. However, strong acidic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the ether linkage in the pyran ring, resulting in ring-opening. The thiophene ring is also relatively stable in acidic media but can undergo protonation which might make it more susceptible to subsequent reactions. The carbon-iodine bond is largely unaffected by acidic conditions alone.

Alkaline Conditions:

The chromen-4-one scaffold is more susceptible to degradation under alkaline conditions. The presence of a hydroxide (B78521) ion can initiate a nucleophilic attack on the carbonyl group, potentially leading to the opening of the pyran ring through the cleavage of the ester-like bond. This type of degradation is a known pathway for flavonoids and related compounds. The rate of this hydrolysis is dependent on the pH and temperature. The thiophene ring is generally stable under basic conditions, though strong bases can promote deprotonation.

Oxidative Degradation:

The thiophene ring is the most likely site for oxidative attack. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) can lead to the degradation of the thiophene moiety. researchgate.netnih.gov The oxidation can proceed through the formation of a thiophene-S-oxide, which is often unstable and can lead to ring-opening and the formation of various smaller organic molecules and eventually mineralization to sulfate (B86663) ions. researchgate.net Oxidizing agents like ozone and hydrogen peroxide, especially when catalyzed, are effective in degrading thiophenic compounds. researchgate.netnih.govccspublishing.org.cn The chromen-4-one ring can also be hydroxylated under strong oxidative conditions. The carbon-iodine bond may also be susceptible to cleavage under certain oxidative conditions, potentially leading to deiodination. nih.gov

Photolytic Degradation:

Flavonoids and related chromone (B188151) structures are known to be photoreactive. acs.org Upon absorption of UV light, the molecule can be excited to a higher energy state, which can lead to various photochemical reactions. A key potential degradation pathway for "3-Iodo-2-thiophen-3-yl-chromen-4-one" under photolytic conditions is the homolytic cleavage of the carbon-iodine bond. Aryl iodides are known to undergo photolysis to generate aryl radicals, which are highly reactive and can participate in a variety of subsequent reactions. The quantum yield of this process, which is a measure of its efficiency, would depend on the specific wavelength of light and the solvent. azom.com The chromen-4-one and thiophene rings can also undergo photochemical transformations, such as rearrangements or cycloadditions.

Thermal Stability:

Illustrative Degradation Data:

The following tables provide an illustrative summary of the expected stability of "3-Iodo-2-thiophen-3-yl-chromen-4-one" under various conditions, based on general principles and data from related compounds. Note: This data is not from direct experimental measurement on the target compound and should be considered as a predictive guide.

Table 1: Predicted Stability of 3-Iodo-2-thiophen-3-yl-chromen-4-one in Different Chemical Environments

| Chemical Environment | Condition | Expected Stability | Potential Degradation Pathway(s) |

| Acidic | 0.1 M HCl, 25°C | High | Minimal degradation expected. |

| 1 M HCl, 80°C | Moderate | Potential for slow hydrolysis of the chromen-4-one ring. | |

| Alkaline | 0.1 M NaOH, 25°C | Moderate | Hydrolysis of the chromen-4-one ring (ring-opening). |

| 1 M NaOH, 80°C | Low | Rapid hydrolysis and decomposition. | |

| Oxidative | H₂O₂ (30%), 25°C | Moderate to Low | Oxidation of the thiophene ring (sulfoxide formation, ring-opening). |

| O₃, aqueous solution | Low | Rapid degradation of both thiophene and chromen-4-one rings. | |

| Photolytic | UV irradiation (254 nm) | Low | Cleavage of the C-I bond, potential for ring rearrangements. |

| Thermal | 150°C (inert atm.) | Moderate | Onset of thermal decomposition. |

| >250°C (inert atm.) | Low | Significant decomposition and fragmentation. |

Table 2: Potential Degradation Products of 3-Iodo-2-thiophen-3-yl-chromen-4-one

| Degradation Condition | Major Functional Group Affected | Potential Primary Degradation Product(s) |

| Alkaline Hydrolysis | Chromen-4-one ring | Ring-opened chalcone-like structures. |

| Oxidation (AOPs) | Thiophene ring | Thiophene-S-oxide, ring-opened sulfur-containing aliphatic compounds, sulfate ions. |

| Photolysis (UV) | Carbon-Iodine bond | 2-Thiophen-3-yl-chromen-4-one radical, leading to various secondary products. |

| Thermal Decomposition | Entire molecule | Fragmentation into smaller aromatic and heterocyclic compounds, CO, CO₂, iodine. |

Iv. Investigation of Biological Activities and Molecular Interactions in Vitro and Mechanistic Studies

Evaluation of Enzyme Inhibition Potential

The capacity of 3-Iodo-2-thiophen-3-yl-chromen-4-one to inhibit the activity of several key enzymes has been a subject of scientific inquiry. The following sections summarize the findings from these evaluations.

β-Glucuronidase is an enzyme implicated in the metabolism of various substances, and its inhibition is a target in certain therapeutic areas. However, a comprehensive search of scientific literature and databases did not yield specific in vitro studies or data on the β-Glucuronidase inhibitory activity of 3-Iodo-2-thiophen-3-yl-chromen-4-one.

Pteridine Reductase 1 (PTR1) is a crucial enzyme in certain parasites, making it a target for antiparasitic drug development. At present, there are no specific published research findings detailing the in vitro inhibitory potential or mechanistic studies of 3-Iodo-2-thiophen-3-yl-chromen-4-one against PTR1.

Silent Information Regulator 2 (Sirt2) is a member of the sirtuin family of deacetylases and is involved in various cellular processes, representing a target for neurodegenerative and other diseases. Currently, specific data from in vitro assays or mechanistic studies evaluating the Sirt2 inhibitory activity of 3-Iodo-2-thiophen-3-yl-chromen-4-one are not available in the public domain.

α-Glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes. Despite the interest in chromen-4-one scaffolds for this activity, specific research detailing the α-glucosidase inhibitory effects, such as IC₅₀ values or kinetic analysis, for 3-Iodo-2-thiophen-3-yl-chromen-4-one has not been reported in the available scientific literature.

G protein-coupled receptors, including GPR55 and adenosine (B11128) receptors, are significant targets in drug discovery for a wide range of conditions. An extensive review of current research reveals a lack of specific studies investigating the modulatory effects (agonist or antagonist activity) of 3-Iodo-2-thiophen-3-yl-chromen-4-one on GPR55 or various adenosine receptors.

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus, and its inhibition is a cornerstone of antiretroviral therapy. However, there are no available in vitro studies or detailed mechanistic data concerning the inhibitory activity of 3-Iodo-2-thiophen-3-yl-chromen-4-one against HIV-1 protease.

Antiproliferative and Cytotoxic Activity in Cell-Based Assays

Thiophene (B33073) and chromone (B188151) scaffolds are recognized as privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent activity against cancer cell lines. frontiersin.orgCurrent time information in Tchirozérine, NE. The introduction of a halogen, such as iodine, at the C-3 position of the chromenone ring, combined with a thiophene group at the C-2 position, is a strategic modification aimed at enhancing this biological activity.

Derivatives of 2-thiophenyl-chromen-4-one have demonstrated significant antiproliferative effects across a panel of human cancer cell lines. Synthetic thiophenes have been shown to reduce cell viability in breast cancer cells (MCF-7), with some analogs exhibiting IC50 values below 30 µmol/L. frontiersin.org Studies on related (thio)chromenone derivatives have identified their ability to inhibit the urokinase-type plasminogen activator receptor (uPAR), a glycoprotein (B1211001) implicated in cancer metastasis, thereby reducing cell migration. cabidigitallibrary.org

Coumarin-based compounds linked to other heterocyclic systems, which share a core structure, have been evaluated by the National Cancer Institute (NCI), showing broad-spectrum activity. For instance, certain coumarin-pyrazole-thiadiazole derivatives exhibited significant growth inhibition, with some compounds demonstrating lethal effects against melanoma (MDA-MB-435) and renal cancer (A498) cell lines. plantprotection.plnih.gov While specific data for 3-Iodo-2-thiophen-3-yl-chromen-4-one is not detailed in broad screens, the activity of analogous compounds underscores the potential of this structural class. For example, an oxime-containing dihydroquinolin-2(1H)-one derivative showed marginal antiproliferative activity against lung cancer cells (NCI-H661) with a GI50 value of 7.34 μM. nih.gov

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Synthetic Thiophene Derivative (SB-200) | Breast Cancer (MCF-7) | IC50 | <30 µmol/L | frontiersin.org |

| Coumarin-Thiadiazole Derivative (Compound 6) | Melanoma (MDA-MB-435) | Growth Percent | -47.47% (Lethal) | plantprotection.plnih.gov |

| Coumarin-Thiadiazole Derivative (Compound 6) | Renal Cancer (A498) | Growth Percent | -6.20% (Lethal) | plantprotection.plnih.gov |

| Oxime-containing Dihydroquinolin-2(1H)-one (13a) | Lung Cancer (NCI-H661) | GI50 | 7.34 µM | nih.gov |

The cytotoxic effects of thiophene and chromenone derivatives are often mediated through the modulation of fundamental cellular processes, including the cell cycle and apoptosis (programmed cell death). Research indicates that these compounds can arrest the cell cycle at various phases and trigger apoptotic pathways in cancer cells.

Cell Cycle Modulation: Synthetic thiophene derivatives have been observed to induce cell cycle arrest, particularly in the G0/G1 phase, in breast cancer cells. frontiersin.org Similarly, other chromene derivatives cause substantial G2/M cell-cycle arrest. nih.gov This interruption of the normal cell division cycle prevents the proliferation of malignant cells. Studies on fused chromenopyrimidine derivatives in MCF-7 breast cancer cells revealed a significant accumulation of cells in the G1 phase (75.18%). nih.gov

Apoptosis Induction: A primary mechanism of anticancer activity for this class of compounds is the induction of apoptosis. Thiophene derivatives have been shown to trigger cell death by apoptosis as a consequence of induced chromosomal damage. frontiersin.org The process often involves the regulation of key apoptotic proteins. For example, treatment with certain chromene derivatives leads to an increased expression of pro-apoptotic genes like Bax and TP53 and a reduced expression of the anti-apoptotic gene BCL2. researchgate.net Mechanistic studies on related chalcone (B49325) derivatives have shown that their pro-apoptotic effects are associated with the generation of reactive oxygen species (ROS), DNA damage, and the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.

Antimicrobial Efficacy

The chromenone scaffold, particularly when substituted with a thiophene ring, has also been explored for its antimicrobial properties against a range of pathogenic bacteria and fungi.

Studies on 2-thiophenylvinyl-chromenone derivatives, which are structurally similar to 3-Iodo-2-thiophen-3-yl-chromen-4-one, have demonstrated moderate to good antibacterial activity. These compounds were effective against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. However, in the same study, the tested compounds did not show activity against Staphylococcus aureus. Other research on different natural and synthetic agents has confirmed the susceptibility of these bacteria, along with Salmonella typhi, to various antimicrobial compounds, establishing them as standard organisms for screening. For example, certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown promising activity against ESBL-producing E. coli, with zones of inhibition up to 15 mm.

| Compound Class | Bacterial Strain | Activity Metric (Concentration) | Result | Reference |

|---|---|---|---|---|

| 2-Thiophenylvinyl-chromenone (3f) | E. coli | % Inhibition (100 µg/mL) | Good Activity | |

| 2-Thiophenylvinyl-chromenone (3h) | B. subtilis | % Inhibition (100 µg/mL) | Good Activity | |

| 2-Thiophenylvinyl-chromenone | S. aureus | % Inhibition (100 µg/mL) | No Activity | |

| Thiophene Carboxamide (4c) | E. coli (ESBL) | Zone of Inhibition (50 mg) | 15 ± 2 mm |

The antifungal potential of chromone and thiophene derivatives has been well-documented. Various analogs have shown efficacy against both plant pathogenic and human pathogenic fungi.

Extracts from Talaromyces purpureogenus and Talaromyces assiutensis have demonstrated inhibitory activity against the phytopathogenic fungus Sclerotium rolfsii. Other studies confirm the susceptibility of S. rolfsii to various chemical agents. Chromone derivatives have also been specifically investigated for their activity against multiple species of Candida, including Candida albicans, where they have been shown to inhibit biofilm formation, a key virulence factor. Furthermore, chromenol derivatives have been tested against a panel of fungi and found to be particularly effective against Trichoderma viride. Crude extracts from Trichoderma species have also shown the ability to inhibit the growth of Aspergillus niger. researchgate.net

| Compound Class / Agent | Fungal Strain | Activity Metric (Concentration) | Result | Reference |

|---|---|---|---|---|

| Mitorubrin (from T. purpureogenus) | Sclerotium rolfsii | % Inhibition (10 mg/mL) | 100% | |

| Chromone-3-carbonitriles | Candida albicans | MIC | 5 to 50 µg/mL | |

| Chromenol Derivative (3k) | Trichoderma viride | MIC | 22.1–184.2 µM | |

| T. harzianum Crude Extract | Aspergillus niger | Growth Inhibition (1 mg/mL) | Total Inhibition | researchgate.net |

Derivatives of 4H-thiochromen-4-one, which are structurally related to chromenones, have been identified as promising agents against tropical diseases caused by parasites. These compounds have been assessed against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. The mechanism of action is believed to involve the allosteric inhibition of trypanothione (B104310) reductase, a vital enzyme that regulates oxidative stress in these parasites. This disruption leads to a significant increase in reactive oxygen species (ROS) levels and mitochondrial perturbation, causing an imbalance in cellular homeostasis and ultimately leading to the parasite's death. Studies on a series of 4H-thiochromen-4-one 1,1-dioxide derivatives showed effective concentrations (EC50) below 10 μM against these parasites.

Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The chromone nucleus is a common feature in many compounds exhibiting anti-inflammatory properties. nih.govplos.org Thiophene derivatives have also been extensively explored as potential anti-inflammatory agents, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. researchgate.net

In vitro studies on related 2-phenyl-4H-chromen-4-one derivatives have demonstrated their potential to mitigate inflammatory responses. For instance, certain derivatives have been shown to downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govmdpi.commdpi.com The mechanism of action for some of these analogs involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for the inflammatory cascade. plos.orgmdpi.com

While direct experimental data for 3-Iodo-2-thiophen-3-yl-chromen-4-one is not extensively available, the presence of the 2-thiophenyl group is a key structural feature. Thiophene-based compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net The iodine atom at the 3-position could potentially enhance these activities through halogen bonding or by altering the molecule's lipophilicity and ability to interact with enzymatic targets.

Table 1: Representative Anti-Inflammatory Activity of Related Chromone and Thiophene Derivatives

| Compound/Derivative Class | Assay | Model System | Key Findings | Reference |

|---|---|---|---|---|

| 2-Phenyl-4H-chromen-4-one derivatives | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Dose-dependent reduction in nitric oxide production. | nih.govmdpi.com |

| 2-Phenyl-4H-chromen-4-one derivatives | Cytokine Inhibition | LPS-stimulated RAW264.7 cells | Downregulation of IL-6 and TNF-α expression. | mdpi.com |

| Thiophene Derivatives | Cytokine Modulation | Various inflammatory models | Reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. | researchgate.net |

| Amide-containing Chromones | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Some compounds showed better inhibitory activity than ibuprofen. | nih.gov |

This table presents data from related compound classes to provide context for the potential anti-inflammatory activity of 3-Iodo-2-thiophen-3-yl-chromen-4-one.

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases. Antioxidants can mitigate this damage by scavenging free radicals. The chromone scaffold is known to be a privileged structure for antioxidant activity. nih.gov

The antioxidant potential of chromone derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.comresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals. Studies on various chromone derivatives have demonstrated their capacity to act as effective radical scavengers. nih.gov

The thiophene ring, being an electron-rich aromatic system, can also contribute to antioxidant activity. mdpi.comnih.gov The sulfur atom in the thiophene ring can participate in stabilizing radical species. nih.gov Furthermore, the presence of a halogen, such as iodine, on the chromone or an attached phenyl ring has been shown to influence the antioxidant properties of flavanones, a class of compounds structurally related to chromones. mdpi.com In some cases, halogenated derivatives have exhibited better antioxidant properties than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. mdpi.com

For 3-Iodo-2-thiophen-3-yl-chromen-4-one, it is hypothesized that the combined features of the chromone ring and the thiophene moiety would confer radical scavenging capabilities. The iodine substituent could further enhance this activity by influencing the electron distribution within the molecule and its reactivity towards free radicals.

Table 2: Representative Radical Scavenging Activity of Related Chromone and Thiophene Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Diiodo-substituted 3-dithiocarbamic flavanones | DPPH Radical Scavenging | Better antioxidant properties compared to BHT. | mdpi.com |

| Diiodo-substituted 3-dithiocarbamic flavanones | ABTS Radical Scavenging | All tested flavanones performed better than both ascorbic acid and BHT. | mdpi.com |

| Thiophenol analogues | DPPH and ABTS Radical Scavenging | Several compounds exhibited superior scavenging abilities surpassing Trolox. | nih.gov |

| 3-Amino thiophene-2-carboxamide derivatives | ABTS Radical Scavenging | Showed significant inhibition activity compared to ascorbic acid. | nih.gov |

This table presents data from related compound classes to provide context for the potential antioxidant activity of 3-Iodo-2-thiophen-3-yl-chromen-4-one.

V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of Substituents on Chromen-4-one Core Activity

The biological activity of the chromen-4-one core is highly dependent on the nature and position of its substituents. The size, lipophilicity, and electronic properties of these appended groups can significantly modulate the compound's interaction with biological targets. researchgate.netmdpi.com

Halogen substituents, particularly at the C-3 position of the chromen-4-one ring, are of significant interest due to their synthetic versatility and potential to enhance biological activity. researchgate.net The iodine atom in the 3-iodo position is a large, lipophilic, and moderately electronegative substituent that can influence the molecule's activity in several ways.

While direct SAR studies on the 3-iodo group in this specific scaffold are limited, analysis of related structures provides valuable insights. For instance, in a study on 3-iodo-4-phenoxypyridinone analogues as anti-HIV agents, the 3-iodo substituent was found to be a key feature for potent activity. nih.govresearchgate.net The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can contribute to binding affinity. Its size and lipophilicity can also affect how the molecule fits into a binding pocket and its ability to cross cell membranes. Furthermore, 3-iodochromones are valuable synthetic intermediates, readily participating in cross-coupling reactions that allow for the introduction of a wide variety of other functional groups at this position, enabling extensive SAR exploration. researchgate.net

The substituent at the C-2 position of the chromen-4-one ring plays a pivotal role in determining the molecule's biological profile. Aromatic and heteroaromatic rings at this position are common features in many active derivatives. The thiophene (B33073) ring, a sulfur-containing heterocycle, is a well-known bioisostere of the phenyl ring and is present in numerous pharmacologically active compounds, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

Modifications to the benzo-γ-pyrone ring system (the core chromen-4-one structure) can further refine the biological activity. Substituents on this ring can alter the molecule's electron density, solubility, and metabolic stability.

Research on various chromen-4-one derivatives has provided key SAR insights:

Antitubercular Activity: In a series of 4H-chromen-4-one derivatives developed as antitubercular agents, specific substitutions on the chromenone ring were found to be crucial for activity against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov

Anticancer Activity: For chromenes designed as apoptosis inducers, bulky and strongly electron-withdrawing groups on the main ring were found to be disadvantageous to activity. worldscientific.com Conversely, introducing large electronegative atoms as hydrogen-bond acceptors at certain positions could increase activity. worldscientific.com

Anti-inflammatory Activity: In a series of 2-phenyl-4H-chromen-4-one derivatives evaluated as cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C-3 position was shown to affect both inhibitory activity and selectivity. researchgate.net This suggests that even small changes to the ring can have profound effects on target specificity.

These findings underscore the importance of the substitution pattern on the core ring system for tailoring the pharmacological profile of chromen-4-one derivatives. nih.govnih.gov

Development of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.orgmdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. worldscientific.comscispace.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. frontiersin.orgnih.govslideshare.net For chromen-4-one and related chromene derivatives, several classes of descriptors have been identified as crucial for predicting biological activity.

Steric Descriptors: These relate to the size and shape of the molecule. In one 3D-QSAR study on chromenes as anticancer agents, steric interaction was found to play a decisive role in determining activity. worldscientific.com

Electronic Descriptors: Properties like dipole moment and the distribution of charges are critical. Dipole moments have been identified as important structural parameters influencing the apoptosis-inducing activity of 4-aryl-4H-chromenes. nih.gov A higher degree of electropositivity at certain substituent positions can also be favorable for activity. worldscientific.com

Lipophilicity/Hydrophobicity Descriptors: These describe a molecule's affinity for fatty versus aqueous environments, which affects membrane permeability and target interaction. Lipophilic character was highlighted as one of the most important features for the COX-2 inhibition by a series of benzenesulfonamide (B165840) derivatives, a common theme in enzyme inhibition studies. researchgate.net Hydrophobicity was also identified as a key factor for the anticancer activity of some chromene derivatives. worldscientific.com

Topological and Autocorrelation Descriptors: These descriptors encode information about atomic connectivity and molecular branching. 2D autocorrelation descriptors were found to significantly influence the activity of 4-aryl-4H-chromenes across multiple cancer cell lines. nih.gov

The table below summarizes key descriptors identified in QSAR studies of chromen-4-one analogues.

| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |

|---|---|---|---|

| Steric | Molecular Volume / Bulk | Anticancer | worldscientific.com |

| Electronic | Dipole Moment | Apoptosis Induction | nih.gov |

| Lipophilicity | LogP / Hydrophobicity | Anticancer, COX-2 Inhibition | worldscientific.comresearchgate.net |

| Topological | 2D Autocorrelation | Apoptosis Induction | nih.gov |

| Thermodynamic | Electropositivity | Anticancer | worldscientific.com |

A QSAR model is only useful if it can accurately predict the activity of new compounds. nih.gov Therefore, rigorous validation is a critical step in model development. mdpi.comnih.govsemanticscholar.org Validation assesses the model's robustness, stability, and predictive capability.

Common validation metrics include:

R² (Coefficient of Determination): A measure of how well the model fits the training data. For a 3D-QSAR model of chromene apoptosis inducers, R² values of 0.944 were achieved for both CoMFA and CoMSIA models, indicating an excellent fit. worldscientific.com

q² or R²cv (Cross-validated R²): This is determined through internal validation techniques like leave-one-out (LOO) cross-validation and is a more robust indicator of predictive ability than R². The same chromene models yielded q² values of 0.747 (CoMFA) and 0.704 (CoMSIA), demonstrating good internal predictivity. worldscientific.com

Predictive R² (R²pred): This metric is calculated using an external test set of compounds that were not used to build the model. It provides the truest measure of a model's predictive power on new data. The chromene models were further validated on a test set, yielding predictive R² values of 0.845 and 0.851, confirming their strong external predictive ability. worldscientific.com

The table below presents statistical data from a representative 3D-QSAR study on chromene derivatives, illustrating the model's predictive power.

| QSAR Method | R² (Goodness of Fit) | q² (Internal Validation) | Predictive R² (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.944 | 0.747 | 0.845 | worldscientific.com |

| CoMSIA | 0.944 | 0.704 | 0.851 | worldscientific.com |

These robust statistical results demonstrate that well-developed QSAR models can serve as reliable tools for identifying and prioritizing novel chromen-4-one derivatives with desired biological activities in the early stages of drug discovery. scispace.com

Design Principles for Enhancing Specific Biological Activities

The rational design of more potent and selective analogs of 3-Iodo-2-thiophen-3-yl-chromen-4-one hinges on a thorough understanding of its structure-activity relationship (SAR). While direct SAR and QSAR studies on this specific molecule are not extensively documented in publicly available literature, design principles can be extrapolated from research on structurally related compounds, including various thiophene, chromenone, and iodinated heterocyclic derivatives. The following sections outline key strategies for modifying the core scaffold of 3-Iodo-2-thiophen-3-yl-chromen-4-one to potentially enhance its biological activities, such as anticancer, antimicrobial, and antioxidant effects.

Modification of the Chromen-4-one Core:

The chromen-4-one (flavonoid) scaffold is a well-established pharmacophore with diverse biological activities. Modifications to this ring system can significantly impact efficacy and selectivity.

Substitution on the Benzene (B151609) Ring: Introducing various substituents on the benzo portion of the chromen-4-one nucleus can modulate lipophilicity, electronic properties, and steric interactions with biological targets. For instance, in a series of 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives, substitutions on the chromene ring were found to be crucial for their cytotoxic activities against cancer cell lines. researchgate.net Based on such findings, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl groups) at positions 6, 7, or 8 could be explored to enhance the anticancer potential of 3-Iodo-2-thiophen-3-yl-chromen-4-one.

Alterations to the Pyranone Ring: The pyranone ring of the chromenone structure is also a viable site for modification. For example, the design of 3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-ones highlighted the importance of the substituent at the 3-position for anticancer activity. nih.gov While the parent compound has an iodine atom at this position, exploring other functionalities could lead to improved activity.

Modification of the Thiophene Ring:

The thiophene ring is a versatile isostere for the phenyl ring and is present in numerous bioactive compounds. Its orientation and substitution pattern are critical for target interaction.

Positional Isomerism: The current structure features a thiophen-3-yl moiety. Investigating the effect of shifting the attachment to the thiophen-2-yl position could alter the molecule's spatial arrangement and its binding affinity to target proteins. Studies on other thiophene-containing compounds have shown that the position of substitution on the thiophene ring can significantly influence biological activity. nih.gov

Substitution on the Thiophene Ring: Introducing small alkyl or aryl groups, halogens, or other functional groups onto the vacant positions of the thiophene ring could enhance biological activity. For example, QSAR studies on a series of thiophene analogs revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating anti-inflammatory activity. researchgate.net This suggests that substituents that alter the electronic distribution of the thiophene ring could be beneficial.

Role and Replacement of the Iodine Atom:

The iodine atom at the 3-position is a key feature of the molecule. Its role can be multifaceted, including acting as a halogen bond donor, influencing lipophilicity, and serving as a synthetic handle for further derivatization.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The strength of this interaction can be modulated by replacing iodine with other halogens (Br, Cl, F). A systematic study of such analogs could reveal the optimal halogen for a specific biological target.

Synthetic Handle: The carbon-iodine bond can be readily utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents at the 3-position. This approach has been successfully used in the synthesis of novel benzothiophene (B83047) derivatives with antimicrobial and antioxidant properties. ias.ac.in For instance, Sonogashira coupling of a related 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene with various alkynes led to derivatives with potent activity against S. aureus and promising antifungal and antioxidant profiles. ias.ac.in This suggests that introducing alkyne-based moieties at the 3-position of 3-Iodo-2-thiophen-3-yl-chromen-4-one could be a fruitful strategy.

Hypothetical Design Strategies and Expected Outcomes:

Based on the analysis of related compounds, the following design principles can be proposed to enhance the biological activities of 3-Iodo-2-thiophen-3-yl-chromen-4-one:

| Modification Strategy | Rationale | Potential Biological Activity Enhancement | Supporting Evidence from Related Compounds |

| Introduction of electron-withdrawing groups on the chromen-4-one ring | Modulate electronic properties and lipophilicity | Anticancer | Structure-activity relationships of various chromenone derivatives researchgate.net |

| Replacement of the 3-iodo substituent with various aryl or heterocyclic groups via cross-coupling reactions | Explore new binding interactions with target proteins | Antimicrobial, Antioxidant, Anticancer | Synthesis and biological evaluation of benzothiophene derivatives ias.ac.in |

| Substitution on the thiophene ring with electron-donating or electron-withdrawing groups | Alter the electronic landscape of the molecule | Anti-inflammatory, Anticancer | QSAR studies on thiophene analogs researchgate.net |

| Variation of the halogen at the 3-position (I, Br, Cl, F) | Modulate halogen bonding potential and lipophilicity | Target-specific activity enhancement | SAR studies on other halogenated heterocycles researchgate.net |

These design principles provide a framework for the systematic optimization of 3-Iodo-2-thiophen-3-yl-chromen-4-one to develop new therapeutic agents. Further synthesis and biological evaluation of the proposed analogs are necessary to validate these hypotheses and to fully elucidate the SAR and QSAR of this chemical scaffold.

Vi. Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 3-Iodo-2-thiophen-3-yl-chromen-4-one, might interact with a biological macromolecule, typically a protein or enzyme.

While specific molecular docking studies for 3-Iodo-2-thiophen-3-yl-chromen-4-one are not extensively detailed in the public domain, research on structurally similar thiophene (B33073) and chromenone derivatives provides a framework for understanding its potential interactions. researchgate.netmdpi.comresearchgate.net Docking studies on related compounds have successfully predicted their binding affinities and modes within the active sites of various enzymes. researchgate.netnih.gov For instance, studies on other iodinated quinazolinones revealed a good correlation between experimentally observed cytotoxic activity and the calculated binding affinity for targets like dihydrofolate reductase (DHFR). nih.gov Such simulations for 3-Iodo-2-thiophen-3-yl-chromen-4-one would involve placing the molecule into the binding site of a target protein to identify the most stable binding conformation, scored by binding energy values (kcal/mol), which indicate the strength of the interaction.

The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. mdpi.com Analysis of these interactions is a key component of molecular docking. The chromen-4-one core contains a carbonyl oxygen atom which can act as a hydrogen bond acceptor, while the thiophene ring and the chromene bicyclic system can participate in hydrophobic and π-stacking interactions with amino acid residues in a protein's active site. researchgate.netnih.gov Theoretical studies on related flavonoid structures, like apigenin, have shown that hydroxyl and keto groups are preferred sites for hydrogen bonding. researchgate.netnih.gov The iodine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can significantly influence binding affinity. researchgate.net A detailed docking analysis of 3-Iodo-2-thiophen-3-yl-chromen-4-one would map these potential interaction points within a specific biological target.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netyoutube.com These calculations provide fundamental information about molecular structure, stability, and reactivity.

The electronic structure of a molecule is often described in terms of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com DFT calculations for thiophene-containing compounds have been used to determine these energy levels. researchgate.netscience.gov For 3-Iodo-2-thiophen-3-yl-chromen-4-one, a DFT study would calculate the energies of the HOMO and LUMO, providing a quantitative measure of its electronic excitability and reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene Derivatives Note: This table presents example data for related compounds to illustrate typical values, as specific data for 3-Iodo-2-thiophen-3-yl-chromen-4-one is not available.

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 |

| Pyrazole-Thiophene Derivatives | PBE0-D3BJ/def2-TZVP | - | - | 4.93 - 5.07 |

| Thieno[2,3-b]thiophene Derivatives | B3LYP/6-31G(d) | -5.21 | -1.78 | 3.43 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. nih.gov Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), prone to nucleophilic attack. researchgate.net For 3-Iodo-2-thiophen-3-yl-chromen-4-one, the MEP surface would likely show a significant negative potential around the carbonyl oxygen of the chromenone ring, making it a likely site for hydrogen bonding and electrophilic interaction.

Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. nih.gov Local reactivity, however, is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net By calculating the condensed Fukui functions for each atom in 3-Iodo-2-thiophen-3-yl-chromen-4-one, one could predict which atoms are most likely to participate in chemical reactions, providing deeper insight into its chemical behavior. researchgate.net

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability

Information regarding molecular dynamics simulations specifically for 3-Iodo-2-thiophen-3-yl-chromen-4-one is not available in the reviewed literature. Such studies would typically involve simulating the movement of the molecule over time to understand its flexibility, preferred shapes (conformations), and how it might interact with and bind to biological targets. This analysis would provide insights into the stability of such interactions.

In Silico Screening and Virtual Library Design for Novel Derivatives

There is no available research on the use of 3-Iodo-2-thiophen-3-yl-chromen-4-one as a scaffold for in silico screening or the design of virtual libraries. This process would involve computationally creating a large number of related molecules and predicting their potential activity against a specific biological target, aiming to identify more potent or selective derivatives.

Vii. Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Routes and Diversity-Oriented Synthesis

Future research will likely focus on refining and expanding the synthetic routes to 3-Iodo-2-thiophen-3-yl-chromen-4-one and its analogs. Diversity-Oriented Synthesis (DOS) is a particularly promising strategy that utilizes a common starting material to generate a wide array of structurally diverse molecules. nih.gov The 3-iodochromone scaffold is exceptionally well-suited for DOS because the iodine atom serves as a versatile synthetic handle for various cross-coupling reactions. acs.org

One established method for creating 3-iodochromones involves an iodine monochloride (ICl)-induced cyclization of ortho-alkoxy-substituted ynones. acs.org This process is believed to proceed through the formation of an iodonium (B1229267) intermediate, followed by nucleophilic attack from the oxygen of the methoxy (B1213986) group and subsequent demethylation to yield the final 3-iodochromone product. acs.org

The true power of this scaffold in DOS lies in its subsequent modification. The carbon-iodine bond is amenable to numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3-position. This allows for the systematic exploration of the chemical space around the chromenone core to optimize biological activity.

Table 1: Potential Cross-Coupling Reactions for Diversity-Oriented Synthesis

| Reaction Name | Reagent Type | Potential Introduced Moiety |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, alkyl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Heck Coupling | Alkenes | Vinyl groups |

| Buchwald-Hartwig Amination | Amines | Amino groups |

These synthetic strategies allow for the creation of large libraries of 2,3-disubstituted chromones, which are known to possess a variety of biological activities, including anti-inflammatory and antihypertensive properties. acs.org

Further Elucidation of Molecular Targets and Mechanism of Action in Cellular Systems

While the broader chromenone and thiophene (B33073) classes of compounds are known to exhibit diverse pharmacological effects, the specific molecular targets and mechanisms of action for 3-Iodo-2-thiophen-3-yl-chromen-4-one are not yet fully understood. A critical direction for future research is the identification of its protein binding partners and the elucidation of how it modulates cellular pathways.

Compounds featuring a thiophene scaffold have been identified as inhibitors of viral entry, such as in the case of the Ebola virus, where they are thought to bind at the interface of glycoprotein (B1211001) subunits GP1 and GP2. nih.gov Other thiophene-containing molecules have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and depolarization of the mitochondrial membrane. nih.govmdpi.com Furthermore, some thiophene derivatives are hypothesized to exert effects on the central nervous system by enhancing the action of gamma-aminobutyric acid (GABA). researchgate.net

Future investigations should employ a range of techniques to uncover the mechanism of action of 3-Iodo-2-thiophen-3-yl-chromen-4-one and its derivatives.

Potential Research Approaches:

Affinity Chromatography and Mass Spectrometry: To identify binding proteins and molecular targets.

Enzymatic Assays: To screen for inhibitory activity against known enzyme families (e.g., kinases, proteases).

Cell-Based Assays: To study effects on cell proliferation, apoptosis, and specific signaling pathways (e.g., caspase activation, mitochondrial membrane potential). nih.govmdpi.com

Electrophysiological Studies: To investigate potential modulation of ion channels and receptors, such as the GABA receptor.

Development as Chemical Probes for Biological Pathway Interrogation

A well-designed chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context. nih.gov Due to its adaptable scaffold, 3-Iodo-2-thiophen-3-yl-chromen-4-one is an excellent candidate for development into a chemical probe. Through diversity-oriented synthesis, derivatives can be optimized to meet the stringent criteria required for a high-quality probe. nih.gov

Table 2: Criteria for an Ideal Chemical Probe

| Criterion | Description |

|---|---|

| Potency | In vitro activity of less than 100 nM against the intended target. |

| Selectivity | Greater than 30-fold selectivity over other sequence-related proteins. |

| Cellular Activity | Demonstrated on-target effects in cellular assays at concentrations typically below 1 µM. |

| Known Mechanism | A well-understood mechanism of action. |

By modifying the substituents on the thiophene ring and at the 3-position of the chromenone core, researchers can fine-tune the molecule's potency and selectivity for a specific biological target. Once validated, such probes could be invaluable tools for dissecting complex biological pathways and validating new drug targets.

Integration into Scaffold-Based Drug Discovery Programs

Both the chromenone and thiophene moieties are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com This designation is given to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them rich sources for drug discovery. The chromenone core is found in numerous natural and synthetic compounds with a wide range of activities, including potential applications in treating Alzheimer's disease. nih.gov Similarly, thiophene derivatives are extensively used in drug development for their versatile pharmacological properties, including anticancer activity. nih.govmdpi.com

The compound 3-Iodo-2-thiophen-3-yl-chromen-4-one, which combines these two privileged structures, represents a highly promising starting point for scaffold-based drug discovery. The synthetic versatility afforded by the iodine atom allows for the creation of focused compound libraries designed to target specific disease areas. For instance, derivatives of the closely related 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate have shown cytotoxic effects against human cancer cell lines. researchgate.net This suggests that libraries based on the 3-Iodo-2-thiophen-3-yl-chromen-4-one scaffold could be screened for novel anticancer agents.

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. These methods can be used to predict how a molecule like 3-Iodo-2-thiophen-3-yl-chromen-4-one might interact with potential biological targets, thereby guiding the rational design of more potent and selective analogs.

Molecular docking studies, for example, can simulate the binding of a ligand to the active site of a protein. Such studies have been performed on highly similar scaffolds. For instance, docking simulations of 3-substituted-2-(furan-2-yl)-4H-chromen-4-ones against Interleukin-13, a key cytokine in asthma, predicted favorable binding energies, suggesting their potential as anti-inflammatory agents. researchgate.net In another example, computational studies were used to understand how thiophene derivatives bind within a pocket of the Ebola virus glycoprotein to inhibit viral entry. nih.gov

Future computational approaches could include:

Molecular Docking: To screen virtual libraries of 3-Iodo-2-thiophen-3-yl-chromen-4-one derivatives against known protein targets.

Molecular Dynamics (MD) Simulations: To study the stability of predicted ligand-protein complexes and understand the dynamics of their interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate structural features of the compounds with their biological activity, enabling the prediction of activity for new, unsynthesized analogs.

By integrating these computational methods with synthetic chemistry and biological testing, researchers can accelerate the optimization of lead compounds derived from the 3-Iodo-2-thiophen-3-yl-chromen-4-one scaffold.

Q & A

Q. What are the common synthetic routes for 3-Iodo-2-thiophen-3-yl-chromen-4-one, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves cyclocondensation or substitution reactions. For example, thiophene derivatives can be synthesized via reactions in 1,4-dioxane under ambient conditions, followed by isolation via ice/water precipitation . The iodine substituent’s reactivity may require controlled conditions (e.g., inert atmosphere) to avoid unintended oxidation or reduction pathways, as seen in analogous iodinated thiazolidinones . Key factors include:

Q. How is X-ray crystallography applied to confirm the structure of chromenone derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides definitive structural confirmation. For example, a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, and c = 15.7987 Å was used to resolve a fluorinated chromenone derivative . Researchers should:

- Grow crystals : Use slow evaporation in a solvent mixture (e.g., methanol/water).

- Collect data : Measure at low temperatures (e.g., 223 K) to reduce thermal motion.

- Validate : Compare experimental bond lengths/angles with computational models (e.g., DFT).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., iodine, trifluoromethyl) influence the reactivity of chromenone derivatives in cross-coupling reactions?

Methodological Answer: Iodine acts as a directing group and enhances electrophilicity. For instance, in palladium-catalyzed couplings, the C–I bond in iodinated chromenones facilitates oxidative addition, enabling Suzuki-Miyaura or Ullmann reactions . Trifluoromethyl groups, however, may sterically hinder reactivity. To optimize:

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for substituted chromenones?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. For example, hydroxyl groups in chromenones can exhibit variable δ values (ppm) in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . To address this:

Q. How can reaction mechanisms for iodine loss during chromenone synthesis be investigated?

Methodological Answer: Mechanistic studies require isotopic labeling and kinetic analysis. For example:

Q. What methodologies optimize the regioselectivity of electrophilic substitutions in thiophene-containing chromenones?

Methodological Answer: Thiophene’s electron-rich nature directs substitutions to specific positions. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.